
2-Chloro-5-methoxy-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 5-position, a nitro group at the 4-position, and an oxide group at the 1-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-nitropyridine 1-oxide typically involves the nitration of 2-chloro-5-methoxypyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then oxidized using hydrogen peroxide or other oxidizing agents to form the 1-oxide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-nitropyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-5-methoxy-4-nitropyridine.
Reduction: Formation of 2-chloro-5-methoxy-4-aminopyridine.
Oxidation: Formation of 2-chloro-5-carboxy-4-nitropyridine.
Scientific Research Applications
2-Chloro-5-methoxy-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-4-nitropyridine 1-oxide: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-4-methoxy-5-nitropyridine: Similar structure but with the positions of the methoxy and nitro groups swapped.
2-Chloro-3-methyl-5-nitropyridine: Similar structure but with a methyl group at the 3-position instead of a methoxy group at the 5-position.
Uniqueness
2-Chloro-5-methoxy-4-nitropyridine 1-oxide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the nitro group at the 4-position, along with the 1-oxide functionality, makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5ClN2O4 |
|---|---|
Molecular Weight |
204.57 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-5-3-8(10)6(7)2-4(5)9(11)12/h2-3H,1H3 |
InChI Key |
FWTAXJSFXUADNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



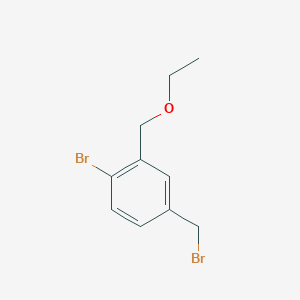
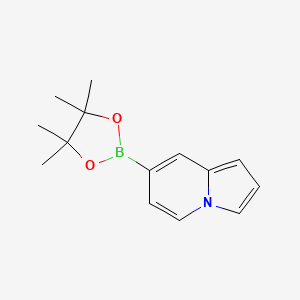
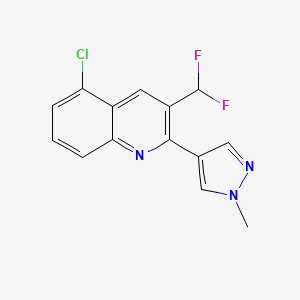
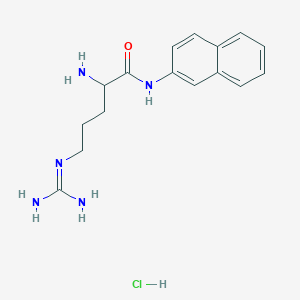
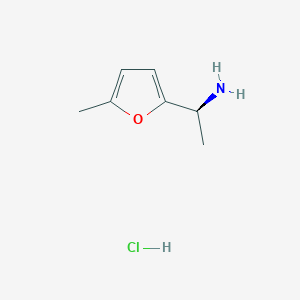
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)
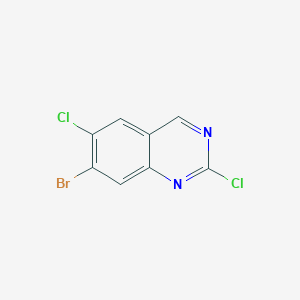
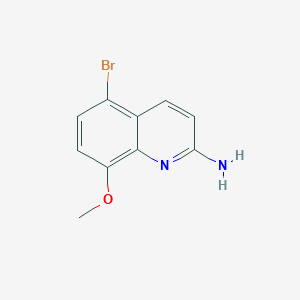
![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
